molecular formula C13H17NO5S B14513648 3-(Benzenesulfonyl)-N,N-bis(2-hydroxyethyl)prop-2-enamide CAS No. 63068-68-8

3-(Benzenesulfonyl)-N,N-bis(2-hydroxyethyl)prop-2-enamide

Cat. No.: B14513648
CAS No.: 63068-68-8
M. Wt: 299.34 g/mol
InChI Key: IHIDEHHDTMVYKX-UHFFFAOYSA-N
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Description

3-(Benzenesulfonyl)-N,N-bis(2-hydroxyethyl)prop-2-enamide is a chemical compound with a complex structure that includes a benzenesulfonyl group and two hydroxyethyl groups attached to a prop-2-enamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzenesulfonyl)-N,N-bis(2-hydroxyethyl)prop-2-enamide typically involves the reaction of benzenesulfonyl chloride with N,N-bis(2-hydroxyethyl)prop-2-enamide under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), may be employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Benzenesulfonyl)-N,N-bis(2-hydroxyethyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can lead to the formation of sulfoxide derivatives.

    Substitution: The benzenesulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions may require catalysts or specific reagents depending on the desired product.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfoxide derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(Benzenesulfonyl)-N,N-bis(2-hydroxyethyl)prop-2-enamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(Benzenesulfonyl)-N,N-bis(2-hydroxyethyl)prop-2-enamide involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with enzymes or receptors, leading to the modulation of biological pathways. The hydroxyethyl groups may enhance the compound’s solubility and facilitate its transport within biological systems. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-hydroxyethyl)-3-(thiophen-2-yl)prop-2-enamide
  • N-(2-hydroxyethyl)prop-2-enamide

Uniqueness

3-(Benzenesulfonyl)-N,N-bis(2-hydroxyethyl)prop-2-enamide is unique due to the presence of the benzenesulfonyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s reactivity and specificity in various applications, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

63068-68-8

Molecular Formula

C13H17NO5S

Molecular Weight

299.34 g/mol

IUPAC Name

3-(benzenesulfonyl)-N,N-bis(2-hydroxyethyl)prop-2-enamide

InChI

InChI=1S/C13H17NO5S/c15-9-7-14(8-10-16)13(17)6-11-20(18,19)12-4-2-1-3-5-12/h1-6,11,15-16H,7-10H2

InChI Key

IHIDEHHDTMVYKX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C=CC(=O)N(CCO)CCO

Origin of Product

United States

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